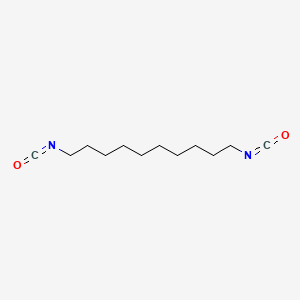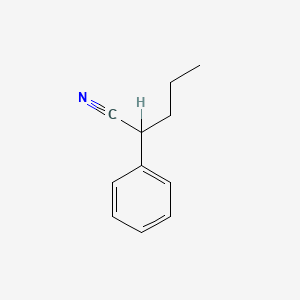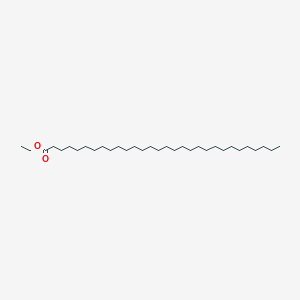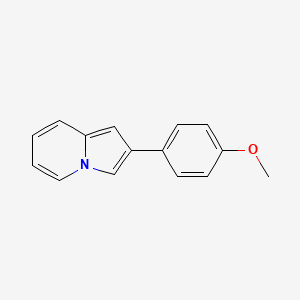
2-(4-Methoxyphenyl)indolizine
Overview
Description
2-(4-Methoxyphenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group on the phenyl ring enhances its chemical properties and biological activities.
Mechanism of Action
Target of Action
2-(4-Methoxyphenyl)indolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine and its derivatives have been found to exhibit a variety of potential biological activities . .
Mode of Action
It’s known that indolizine derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities , suggesting that this compound may have similar effects.
Action Environment
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)indolizine plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), exhibiting potential inhibitory effects . These interactions are significant as they can influence angiogenesis and other cellular processes. Additionally, this compound has shown interactions with phosphodiesterase V, histamine H3 receptors, and bromodomains BAZ2A and BAZ2B . These interactions suggest that the compound can modulate various signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and profound. It has been observed to exhibit cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways by interacting with key receptors and enzymes, leading to alterations in gene expression and cellular metabolism. For instance, its interaction with VEGF and NRP1 can impact angiogenesis, a critical process in tumor growth and metastasis . Furthermore, this compound’s effects on phosphodiesterase V and histamine H3 receptors suggest its potential role in modulating inflammatory responses and neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. The compound’s ability to inhibit VEGF and NRP1 is particularly noteworthy, as these interactions can disrupt angiogenic signaling pathways . Additionally, its binding to phosphodiesterase V and histamine H3 receptors indicates a mechanism involving the modulation of cyclic nucleotide levels and histamine signaling, respectively . These molecular interactions result in changes in gene expression and cellular responses, contributing to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, indicating a threshold beyond which the compound’s safety is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound’s interactions with enzymes such as phosphodiesterase V and histamine H3 receptors suggest its involvement in pathways related to cyclic nucleotide metabolism and histamine signaling . These interactions can affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)indolizine can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate substituents. For instance, the reaction of 4-methoxyphenylacetylene with pyridine in the presence of a catalyst such as palladium on carbon can yield the desired indolizine compound .
Another method involves the use of Baylis-Hillman bromides, which can be prepared from the Baylis-Hillman reaction products. These bromides react with pyridine or its derivatives to form the indolizine ring through a one-pot sequence that includes salt formation and subsequent 1,5-cyclization of nitrogen ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonyl groups.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated indolizine rings.
Substitution: Substituted indolizine derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)indolizine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its diverse pharmacological activities.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)indolizine can be compared with other indolizine derivatives and similar heterocyclic compounds:
Indolizidine Alkaloids: These natural products contain the indolizine core and exhibit diverse biological activities, similar to synthetic indolizine derivatives.
Pyrrolo[1,2-a]pyridine: Another isomer of indole, pyrrolo[1,2-a]pyridine, shares structural similarities with indolizine but differs in its chemical reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse reactivity make it a valuable target for synthetic chemists, while its biological activities open up possibilities for medicinal and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMVZZLEJULVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323975 | |
| Record name | 2-(4-methoxyphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-82-4 | |
| Record name | NSC405331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

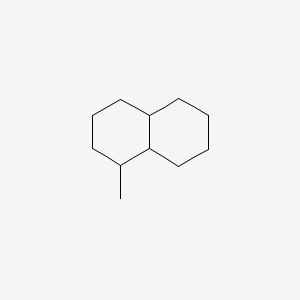
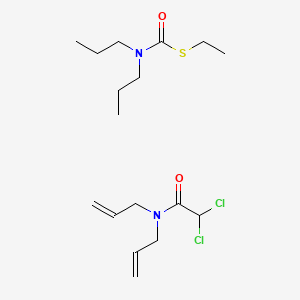
![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
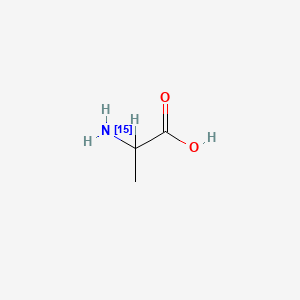





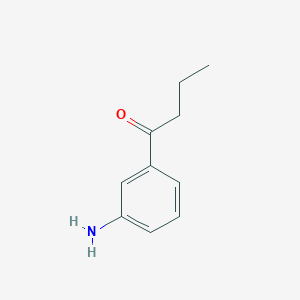
![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)
